2-Formyl-1H-pyrrole-3-carbonitrile
Overview
Description
2-Formyl-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C6H4N2O . It has a molecular weight of 120.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
2-Formyl-1H-pyrrole-3-carbonitrile serves as a key intermediate in the synthesis of various structurally complex and biologically active molecules. For instance, it has been used in the formation of pyrrole derivatives that exhibit potential insecticidal activities. The structural versatility of this compound allows for the creation of compounds with varied biological activities, including those that target specific pests in agricultural applications. The synthesis of biologically active pyrrole derivatives, such as those tested against the cotton leafworm, Spodoptera littoralis, demonstrates the compound's utility in developing new insecticidal agents with high efficacy and specificity (Abdelhamid et al., 2022).
Catalytic Applications
The compound has also been explored for its role in catalysis, particularly in reactions involving carbon dioxide. Studies have shown its potential in the functionalization of CO2, a process of significant interest for both synthetic chemistry and environmental applications. For example, research into the selective hydrosilylation of CO2 to produce silylformate highlights the catalytic capabilities of related structures, which could pave the way for more efficient and sustainable chemical processes (Ojeda‐Amador et al., 2019).
Material Science and Corrosion Inhibition
In the realm of material science, derivatives of this compound have been investigated for their corrosion inhibition properties. The study of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic environments showcases the potential of these compounds to protect industrial materials from degradation, which is crucial for extending the lifespan of metal components in harsh chemical conditions (Verma et al., 2015).
Electrochemical Properties
Furthermore, the electrochemical properties of this compound derivatives have been explored, revealing their potential in the development of electroactive materials. The synthesis and characterization of an osmium-functionalized pyrrole monomer demonstrate its utility in creating electroactive films with applications ranging from sensors to catalysis. These materials exhibit significant redox activity and could be tailored for specific electrochemical applications, highlighting the compound's versatility in material science (Foster et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which include 2-formyl-1h-pyrrole-3-carbonitrile, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Given the broad biological activities of pyrrole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Given the broad biological activities of pyrrole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-formyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMOMFYYUXUNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575836 | |
Record name | 2-Formyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56164-43-3 | |
Record name | 2-Formyl-1H-pyrrole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56164-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formyl-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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